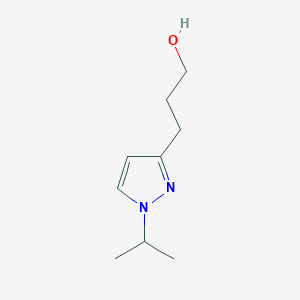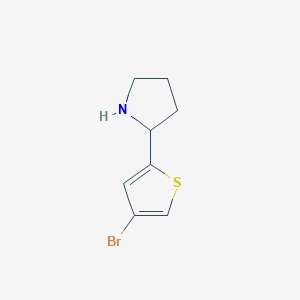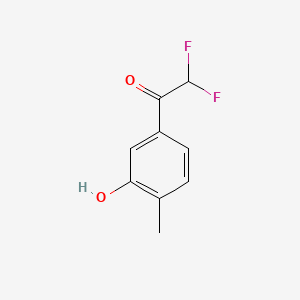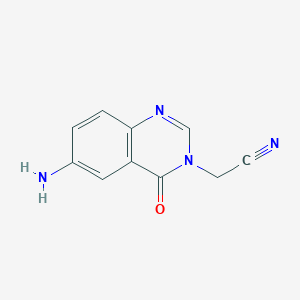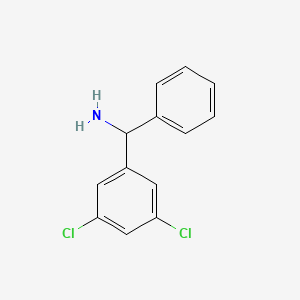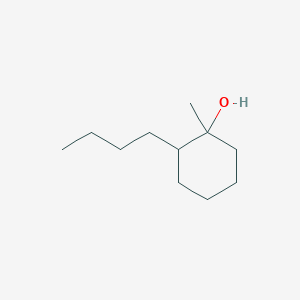
2-(3-(Methoxymethyl)phenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Methoxymethyl)phenyl)azetidine is a chemical compound with the molecular formula C11H15NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-(Methoxymethyl)phenyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. Another method includes the cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Methoxymethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups .
Aplicaciones Científicas De Investigación
2-(3-(Methoxymethyl)phenyl)azetidine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is characterized by significant ring strain, which makes it reactive under appropriate conditions. This reactivity allows it to participate in various chemical reactions, potentially interacting with biological molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
β-Lactams: These are four-membered cyclic amides that are structurally similar to azetidines but contain a carbonyl group.
Uniqueness
2-(3-(Methoxymethyl)phenyl)azetidine is unique due to its specific substitution pattern and the presence of a methoxymethyl group, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-[3-(methoxymethyl)phenyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-8-9-3-2-4-10(7-9)11-5-6-12-11/h2-4,7,11-12H,5-6,8H2,1H3 |
Clave InChI |
BAQPEGMROMGAIZ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC=C1)C2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


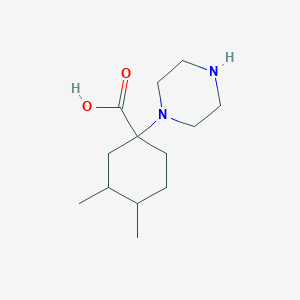
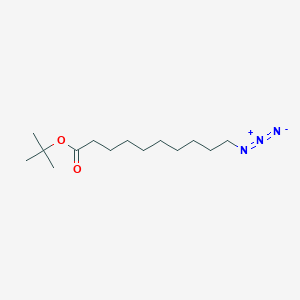
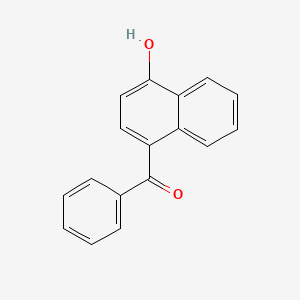
![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)

